![molecular formula C20H14O4 B14648277 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid CAS No. 50454-37-0](/img/structure/B14648277.png)
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is an organic compound with the molecular formula C20H14O4 It is known for its unique structure, which includes a naphthalene ring and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid typically involves the reaction of naphthalene derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring of naphthalene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group into alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitro groups, sulfonic acids, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester group instead of a benzoic acid moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Contains a naphthalene ring and a triazole moiety.
4-(5-Naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid: Features a naphthalene ring and a pyrrole ring.
Uniqueness
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
50454-37-0 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-(3-naphthalen-2-yl-3-oxopropanoyl)benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2,(H,23,24) |
Clé InChI |
WOLGZGHJEAPNDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


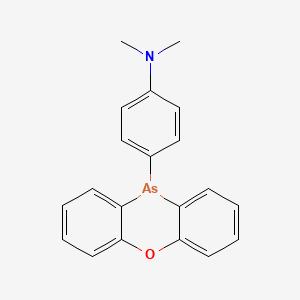
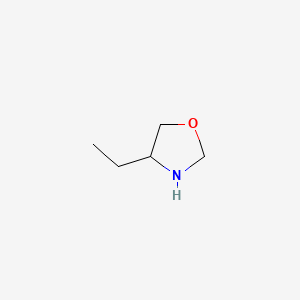
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
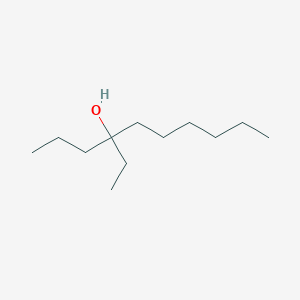
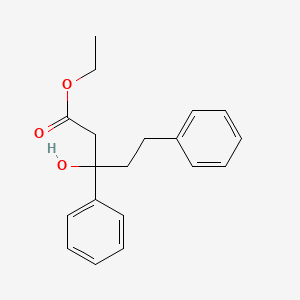

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
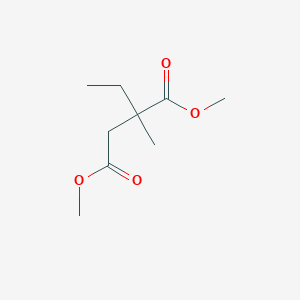
![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)

